molecular formula C7H7BrN2O2 B6167782 ethyl 6-bromopyridazine-4-carboxylate CAS No. 1823907-96-5

ethyl 6-bromopyridazine-4-carboxylate

Cat. No. B6167782
CAS RN: 1823907-96-5
M. Wt: 231
InChI Key:
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Description

Ethyl 6-bromopyridazine-4-carboxylate, also known as Methyl 6-bromopyridazine-4-carboxylate or 4-Pyridazinecarboxylic acid, 6-bromo-, methyl ester, is a chemical compound with the molecular formula C6H5BrN2O2 . It has a molecular weight of 217.02 .


Molecular Structure Analysis

The molecular structure of ethyl 6-bromopyridazine-4-carboxylate consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted at the 4th position by a carboxylate group and at the 6th position by a bromine atom .


Physical And Chemical Properties Analysis

Ethyl 6-bromopyridazine-4-carboxylate has a predicted boiling point of 337.9±22.0 °C and a predicted density of 1.669±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be -1.33±0.10 .

Future Directions

While specific future directions for ethyl 6-bromopyridazine-4-carboxylate are not mentioned in the available literature, related compounds have been studied for their potential as neuroprotective and anti-neuroinflammatory agents . This suggests that ethyl 6-bromopyridazine-4-carboxylate could also be studied for similar applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis of ethyl 6-bromopyridazine-4-carboxylate can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2,3-dichloropyridazine", "ethyl bromoacetate", "sodium hydroxide", "sodium carbonate", "water", "ethyl acetate", "brine", "hydrochloric acid", "sodium bicarbonate", "magnesium sulfate" ], "Reaction": [ "Step 1: 2,3-dichloropyridazine is reacted with sodium hydroxide and sodium carbonate in water to form 2,3-dichloropyridazine-4-carboxylic acid.", "Step 2: 2,3-dichloropyridazine-4-carboxylic acid is esterified with ethyl bromoacetate in the presence of sodium bicarbonate to yield ethyl 2,3-dichloropyridazine-4-carboxylate.", "Step 3: Ethyl 2,3-dichloropyridazine-4-carboxylate is reacted with hydrochloric acid to form ethyl 6-chloropyridazine-4-carboxylate.", "Step 4: Ethyl 6-chloropyridazine-4-carboxylate is treated with sodium bicarbonate and then with ethyl acetate to form ethyl 6-bromopyridazine-4-carboxylate.", "Step 5: The crude product is purified by washing with brine and drying over magnesium sulfate." ] }

CAS RN

1823907-96-5

Product Name

ethyl 6-bromopyridazine-4-carboxylate

Molecular Formula

C7H7BrN2O2

Molecular Weight

231

Purity

95

Origin of Product

United States

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